molecular formula C6H6F3NO3 B13074829 (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13074829
M. Wt: 197.11 g/mol
InChI Key: CPZQLLRWZKMQBY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a unique compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves the use of trifluoroacetic anhydride as a reagent. One method includes the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium . This tandem cyclization proceeds via a SET reduction followed by a 5-endo-trig pathway, resulting in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of advanced catalytic systems and optimized reaction conditions are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: (2R)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines a pyrrolidine ring with a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C6H6F3NO3

Molecular Weight

197.11 g/mol

IUPAC Name

(2R)-5-oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H6F3NO3/c7-6(8,9)5(4(12)13)2-1-3(11)10-5/h1-2H2,(H,10,11)(H,12,13)/t5-/m1/s1

InChI Key

CPZQLLRWZKMQBY-RXMQYKEDSA-N

Isomeric SMILES

C1C[C@@](NC1=O)(C(=O)O)C(F)(F)F

Canonical SMILES

C1CC(NC1=O)(C(=O)O)C(F)(F)F

Origin of Product

United States

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